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Compound of Interest

Compound Name: N-Boc-DL-2-amino-1-butanol

Cat. No.: B142729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-
DL-2-amino-1-butanol, a key intermediate in organic synthesis and drug development. The

document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Introduction
N-Boc-DL-2-amino-1-butanol, also known as tert-butyl (1-hydroxybutan-2-yl)carbamate, is a

carbamate-protected amino alcohol. The tert-butyloxycarbonyl (Boc) protecting group is widely

used in peptide synthesis and medicinal chemistry due to its stability under various conditions

and its facile removal under acidic conditions. Accurate spectroscopic characterization is crucial

for verifying the structure and purity of this compound in synthetic workflows.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FT-IR,

and Mass Spectrometry for N-Boc-DL-2-amino-1-butanol. These values are based on typical

chemical shifts and fragmentation patterns observed for analogous N-Boc protected amino

alcohols.

¹H NMR Spectroscopy Data
Table 1: ¹H NMR Chemical Shifts for N-Boc-DL-2-amino-1-butanol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.8 - 5.2 Broad Singlet 1H -NH-

~3.5 - 3.7 Multiplet 1H -CH(NHBoc)-

~3.4 - 3.6 Multiplet 2H -CH₂OH

~2.5 Broad Singlet 1H -OH

~1.45 Singlet 9H -C(CH₃)₃

~1.3 - 1.5 Multiplet 2H -CH₂CH₃

~0.9 Triplet 3H -CH₂CH₃

¹³C NMR Spectroscopy Data
Table 2: ¹³C NMR Chemical Shifts for N-Boc-DL-2-amino-1-butanol

Chemical Shift (δ) ppm Assignment

~156 - 157 C=O (carbamate)

~79 - 80 -C(CH₃)₃

~65 - 66 -CH₂OH

~53 - 54 -CH(NHBoc)-

~28 - 29 -C(CH₃)₃

~25 - 26 -CH₂CH₃

~10 - 11 -CH₂CH₃

FT-IR Spectroscopy Data
Table 3: FT-IR Characteristic Absorption Bands for N-Boc-DL-2-amino-1-butanol
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (alcohol)

~3350 Medium, Sharp N-H stretch (carbamate)

~2960 Strong C-H stretch (aliphatic)

~1685 Strong C=O stretch (carbamate)

~1520 Strong N-H bend (amide II)

~1170 Strong C-O stretch (carbamate)

Mass Spectrometry Data
Table 4: Mass Spectrometry Fragmentation Data for N-Boc-DL-2-amino-1-butanol

m/z Relative Intensity Assignment

190.14 Low [M+H]⁺

134.10 High [M+H - C₄H₈]⁺ or [M+H - 56]⁺

116.09 Medium [M+H - C₄H₈ - H₂O]⁺

90.08 Medium [M+H - Boc]⁺

74.06 High [C₄H₈NO]⁺

57.07 Very High [C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are generalized for N-Boc protected amino alcohols and can be adapted for N-Boc-
DL-2-amino-1-butanol.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of N-Boc-DL-2-amino-1-butanol in approximately

0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Transfer the
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solution to a 5 mm NMR tube.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024-4096

Relaxation Delay: 2-5 seconds

Spectral Width: 0 to 200 ppm

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Reference the spectra to the residual solvent

peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; CD₃OD: δH = 3.31 ppm, δC = 49.00 ppm).

FT-IR Spectroscopy
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent

(e.g., chloroform) can be analyzed in a liquid cell.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹

Number of Scans: 16-32

Data Processing: A background spectrum of the empty sample holder (or solvent) is

collected and automatically subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer coupled to a time-of-

flight (TOF) or quadrupole analyzer.

Data Acquisition (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI).

Scan Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak

([M+H]⁺) and major fragment ions.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound like N-Boc-DL-2-amino-1-butanol.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

This guide provides a foundational understanding of the spectroscopic properties of N-Boc-DL-
2-amino-1-butanol. For definitive analysis, it is always recommended to acquire experimental

data on a purified sample and compare it with reference spectra when available.
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To cite this document: BenchChem. [Spectroscopic Profile of N-Boc-DL-2-amino-1-butanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142729#spectroscopic-data-nmr-ir-mass-spec-of-n-
boc-dl-2-amino-1-butanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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